Potency Advantage Over the Clinical Standard Acarbose in α-Glucosidase Inhibition
This compound, reported as 'Compound 6d' and 'α-Glucosidase-IN-58', demonstrates a profound potency advantage over the standard antidiabetic drug acarbose in a cell-free enzymatic assay. Its IC50 value of 1.47 μM against α-glucosidase is approximately 510-fold lower (i.e., more potent) than that of acarbose (IC50 = 750.0 μM) [1]. This quantitative superiority is a critical differentiator for screening purposes. Furthermore, the compound's non-competitive inhibition mode (Ki = 28 µM) is exhibited by a similar dihydropyranoquinoline core, highlighting a distinct mechanism from the uncompetitive inhibition of its structural analogs [1].
| Evidence Dimension | In vitro α-glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.47 μM (Compound 6d / α-Glucosidase-IN-58) |
| Comparator Or Baseline | Acarbose (standard antidiabetic drug) IC50 = 750.0 μM |
| Quantified Difference | Target compound is ~510-fold more potent than acarbose. |
| Conditions | Cell-free α-glucosidase enzymatic assay. |
Why This Matters
This ~510-fold increase in potency over the clinical standard provides a much wider experimental window and a chemically distinct scaffold for structure-activity relationship (SAR) studies, avoiding the limitations of the carbohydrate-based acarbose.
- [1] Nikookar, H., et al. (2018). Design, synthesis and in vitro α-glucosidase inhibition of novel dihydropyrano[3,2-c]quinoline derivatives as potential anti-diabetic agents. Bioorganic Chemistry, 77, 280-286. View Source
